molecular formula C24H23N3O6 B2732086 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1203112-47-3

1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No. B2732086
CAS RN: 1203112-47-3
M. Wt: 449.463
InChI Key: FNMRWVCMEKDQBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C24H23N3O6 and its molecular weight is 449.463. The purity is usually 95%.
BenchChem offers high-quality 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroleptic Properties and Synthesis Approaches

Research has identified neuroleptic properties in the dibenzo[b,f][1,4]oxazepine series, highlighting a method for their synthesis via aminolysis and Bischler-Napieralski ring closure. This approach provides a pathway for generating compounds with potential applications in neuroleptic treatments (Schmutz, Künzle, Hunziker, & Gauch, 1967). Similarly, the synthesis of 11-Amino-5H-dibenzo[b,e]-1,4-diazepines, which also exhibit neuroleptic properties, demonstrates the versatility of dibenzo[b,f][1,4]oxazepine derivatives in therapeutic applications (Hunziker, Fischer, & Schmutz, 1967).

Antitumor Activities

A study on novel thiazolyl urea derivatives has shown promising antitumor activities. This research emphasizes the compound's potential in developing anticancer therapies, underscoring the importance of structural variations in enhancing biological activity (Ling, Xin, Zhong, & Jian‐xin, 2008).

Synthetic Methodologies for Dibenzoxazepine Derivatives

Efforts to create dibenzoxazepin-fused heterocycles have demonstrated the compound's utility as a synthon for regiospecific annulation, facilitating the synthesis of diverse heterocycles. This work outlines efficient methods for expanding the chemical space of dibenzoxazepine derivatives (Kumar, Ila, & Junjappa, 2007).

Catalytic and Enantioselective Synthesis

Innovations in catalytic and enantioselective synthesis have been applied to dibenzo[b,f][1,4]oxazepines, yielding chiral compounds with high yields and enantioselectivities. These methodologies open new avenues for the synthesis of optically active dibenzoxazepine derivatives, relevant for pharmaceutical synthesis and materials science (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

Electrochromic and Redox Properties

Research into dibenzothiepin derivatives has explored their electrochromic behavior and redox properties, indicating potential applications in organic electronic devices. This study showcases the compound's utility in developing NIR-electrochromic systems (Ishigaki, Takata, Shimajiri, Wu, Zeng, Ye, & Suzuki, 2022).

properties

IUPAC Name

1-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c1-27-17-7-5-6-8-19(17)33-18-10-9-14(11-16(18)23(27)28)25-24(29)26-15-12-20(30-2)22(32-4)21(13-15)31-3/h5-13H,1-4H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMRWVCMEKDQBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.